molecular formula C15H18N4O4S B11137599 methyl N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methioninate

methyl N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methioninate

Cat. No.: B11137599
M. Wt: 350.4 g/mol
InChI Key: ZKARTZROVMRZLT-LBPRGKRZSA-N
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Description

METHYL 4-(METHYLSULFANYL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone moiety, which is known for its biological activity, and a butanoate ester, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(METHYLSULFANYL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOATE typically involves multiple steps:

    Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzotriazinone ring.

    Attachment of the Acetamido Group: The acetamido group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Butanoate Ester: The butanoate ester is formed by esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(METHYLSULFANYL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzotriazinone ring can be reduced to a dihydrobenzotriazinone using reducing agents such as sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrobenzotriazinone derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(METHYLSULFANYL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(METHYLSULFANYL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOATE: Similar structure but with a propanoate ester instead of a butanoate ester.

    METHYL 4-(METHYLSULFANYL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PENTANOATE: Similar structure but with a pentanoate ester instead of a butanoate ester.

Uniqueness

METHYL 4-(METHYLSULFANYL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]butanoate

InChI

InChI=1S/C15H18N4O4S/c1-23-15(22)12(7-8-24-2)16-13(20)9-19-14(21)10-5-3-4-6-11(10)17-18-19/h3-6,12H,7-9H2,1-2H3,(H,16,20)/t12-/m0/s1

InChI Key

ZKARTZROVMRZLT-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

COC(=O)C(CCSC)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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